![molecular formula C19H22N4O B2894440 N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 900283-10-5](/img/structure/B2894440.png)
N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Overview
Description
“N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of PP derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
PP derivatives have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . They have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Physical And Chemical Properties Analysis
PP derivatives have significant photophysical properties . They have tunable photophysical properties . The dipole moment changes in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Scientific Research Applications
Fluorescent Probes for Bioimaging
This compound is part of a family of pyrazolo[1,5-a]pyrimidines that have been identified as strategic compounds for optical applications . They are particularly useful as fluorescent probes for bioimaging due to their tunable photophysical properties. These properties allow for the study of intracellular processes and can be used in chemosensors and the development of organic materials .
Phosphodiesterase 2A Inhibitors
The structural framework of this compound is conducive to the inhibition of phosphodiesterase (PDE) 2A, which is a promising target for the treatment of cognitive disorders. Inhibitors based on this structure could enhance cognitive performance by augmenting cyclic nucleotide signaling pathways in brain regions associated with learning and memory .
Cytotoxic Agents for Cancer Therapy
Derivatives of this compound have shown cytotoxic activities against various cancer cell lines, such as MCF-7 and HCT-116. This suggests potential applications in the development of new cancer therapies, particularly as these compounds have shown superior activity compared to existing treatments .
Solid-State Emitters
The compound’s solid-state emission intensities make it a candidate for designing solid-state emitters. This application is significant in the field of materials science, where solid-state emitters are used in various optical devices .
Chelating Agents for Ions
Due to the presence of heteroatoms like nitrogen, compounds in this family can act as chelating agents for ions. This property is beneficial for applications that require the binding and detection of specific ions .
Synthetic Methodology Development
The simpler and greener synthetic methodology of these compounds, as compared to other fluorophores, highlights their potential in the development of sustainable synthetic routes. This is crucial for the large-scale production and environmental sustainability of research materials .
Mechanism of Action
Target of Action
It is known that pyrazolopyrimidines, the core structure of this compound, are used in a variety of pharmaceuticals . They form the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .
Mode of Action
Pyrazolopyrimidines, which this compound is a part of, are known to interact with their targets to induce sleep and produce anxiolytic effects with relatively little sedation .
Biochemical Pathways
It is known that pyrazolopyrimidines can affect a variety of biochemical pathways due to their wide use in pharmaceuticals .
Pharmacokinetics
The tunable photophysical properties of pyrazolopyrimidines, which this compound is a part of, suggest that they may have favorable pharmacokinetic properties .
Result of Action
It is known that pyrazolopyrimidines can induce sleep and produce anxiolytic effects .
Action Environment
It is known that the photophysical properties of pyrazolopyrimidines, which this compound is a part of, can be tuned, suggesting that they may be influenced by environmental factors .
Future Directions
PP derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
N-(2-methoxyethyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-13-17(14-7-4-3-5-8-14)19-21-16-10-6-9-15(16)18(23(19)22-13)20-11-12-24-2/h3-5,7-8,20H,6,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSBQPPAYQMIHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326427 | |
Record name | N-(2-methoxyethyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663609 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine | |
CAS RN |
900283-10-5 | |
Record name | N-(2-methoxyethyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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